6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1002244-75-8
VCID: VC5150438
InChI: InChI=1S/C11H7ClF2N2O2S/c12-11-4-2-8(6-15-11)19(17,18)16-7-1-3-9(13)10(14)5-7/h1-6,16H
SMILES: C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)F)F
Molecular Formula: C11H7ClF2N2O2S
Molecular Weight: 304.7

6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide

CAS No.: 1002244-75-8

Cat. No.: VC5150438

Molecular Formula: C11H7ClF2N2O2S

Molecular Weight: 304.7

* For research use only. Not for human or veterinary use.

6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide - 1002244-75-8

Specification

CAS No. 1002244-75-8
Molecular Formula C11H7ClF2N2O2S
Molecular Weight 304.7
IUPAC Name 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide
Standard InChI InChI=1S/C11H7ClF2N2O2S/c12-11-4-2-8(6-15-11)19(17,18)16-7-1-3-9(13)10(14)5-7/h1-6,16H
Standard InChI Key GVYZLFXVPUVUMS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)F)F

Introduction

Chemical Identification and Basic Properties

6-Chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide is an organosulfur compound with the molecular formula C₁₁H₇ClF₂N₂O₂S and a molecular weight of 304.7 g/mol. Its structure comprises a pyridine ring substituted with a chlorine atom at the 6-position and a sulfonamide group at the 3-position, linked to a 3,4-difluorophenyl moiety. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this substitution pattern, emphasizing the spatial arrangement critical to its reactivity.

Structural Features

X-ray crystallography of analogous sulfonamide derivatives reveals that the dihedral angle between the pyridine and aryl rings typically ranges between 40° and 50°, as observed in compounds like 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide . This angular displacement reduces steric hindrance and facilitates intermolecular interactions, such as hydrogen bonding between the sulfonamide’s NH group and adjacent electronegative atoms . In the title compound, the antiperiplanar orientation of the chloropyridine’s nitrogen relative to the N–H bond may further influence its crystalline packing and solubility .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide typically involves a two-step process:

  • Sulfonylation: 6-Chloropyridine-3-sulfonyl chloride reacts with 3,4-difluoroaniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine) .

  • Purification: Crude product isolation via sodium bicarbonate wash, followed by column chromatography using petroleum ether and ethyl acetate (7:3) .

Key parameters include temperature control (273–323 K) to prevent side reactions and solvent selection to optimize yield (>95% purity) .

Table 1: Synthetic Conditions and Outcomes

ParameterValueSource
Starting Materials6-Chloropyridine-3-sulfonyl chloride, 3,4-difluoroaniline
Solvent SystemDichloromethane
BaseTriethylamine
Reaction Temperature273–323 K
Purity After Purification>95%

Physicochemical Characterization

Crystallographic Analysis

In related structures, such as N-(pyridin-4-ylmethyl) derivatives, molecules form zigzag chains via N–H···N hydrogen bonds (2.8–3.0 Å) . These interactions stabilize the crystal lattice and may influence the compound’s melting point (estimated 180–200°C based on analogs) .

Biological and Pharmacological Applications

Antimicrobial Activity

Sulfonamides bearing pyridine and halogen substituents exhibit broad-spectrum antimicrobial effects. For instance, N-(3-chlorobenzyl) derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The title compound’s chlorine and fluorine substituents likely augment this activity by disrupting bacterial folate synthesis .

SupplierPurityPackagingLead Time
Kemix Pty Ltd>95%1 g, 5 g65 days
Enamine>98%100 mg, 1 g65 days

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of fluorine and chlorine positions to optimize target affinity .

  • In Vivo Toxicology: Acute and chronic toxicity profiling in model organisms.

  • Formulation Development: Nanoencapsulation to enhance bioavailability for therapeutic applications .

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